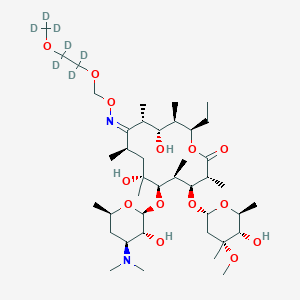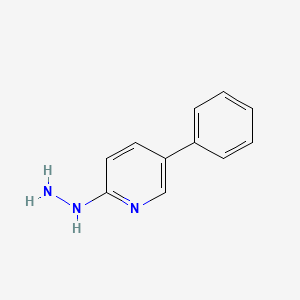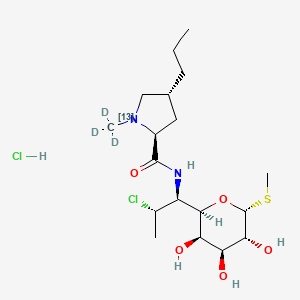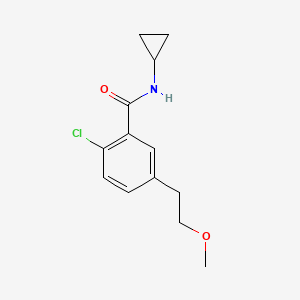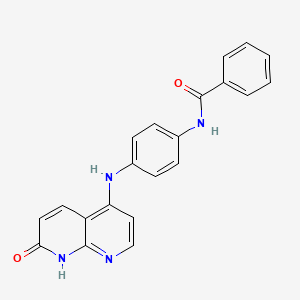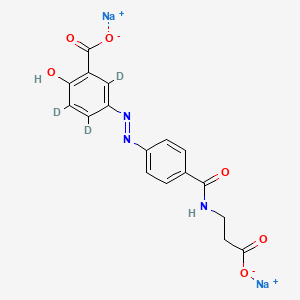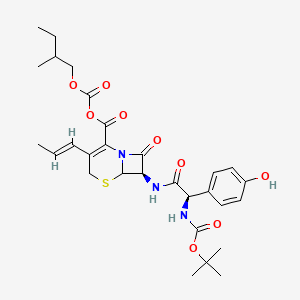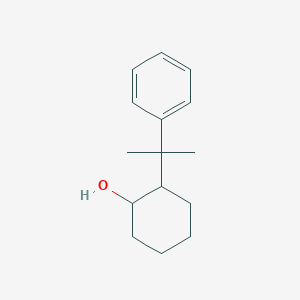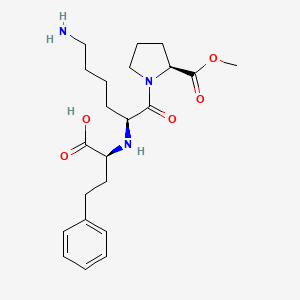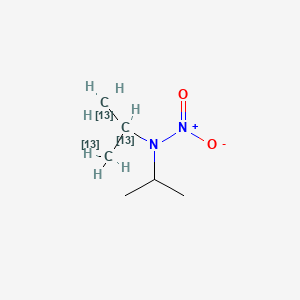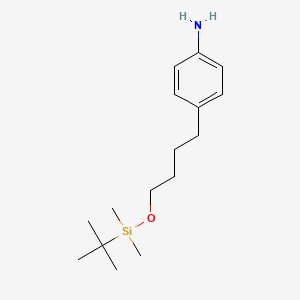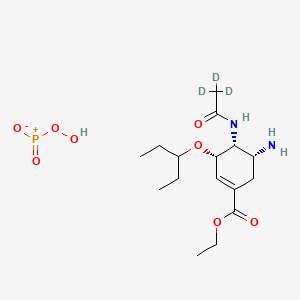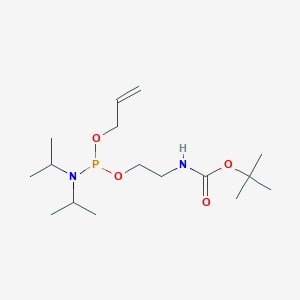
7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used as core structures in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the use of 2-azidobenzaldehydes and amines under catalyst-free conditions to form the indazole ring . Another approach involves the Cu(OAc)2-catalyzed reaction of 2-(methylamino)benzonitrile with an organometallic reagent, followed by cyclization under an oxygen atmosphere .
Industrial Production Methods: Industrial production often employs transition metal-catalyzed reactions due to their efficiency and high yields. The use of copper or silver catalysts in the cyclization process is common, and the reactions are typically carried out in solvents like dimethyl sulfoxide (DMSO) under controlled temperatures .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted indazole derivatives.
Scientific Research Applications
7-Chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects primarily through interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorine atom and methyl groups enhances its binding affinity and specificity. The exact pathways involved can vary depending on the biological context, but common targets include kinases and other regulatory proteins .
Comparison with Similar Compounds
Comparison:
7-Chloro-1-methyl-1H-indazole-5-carboxylic acid: Lacks the additional methyl group at the 3rd position, which may affect its chemical reactivity and biological activity.
3,7-Dimethyl-1H-indazole-5-carboxylic acid: Lacks the chlorine atom, which can significantly alter its pharmacological properties.
The unique combination of substituents in 7-chloro-1,3-dimethyl-1H-indazole-5-carboxylic acid makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
Molecular Formula |
C10H9ClN2O2 |
|---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
7-chloro-1,3-dimethylindazole-5-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-7-3-6(10(14)15)4-8(11)9(7)13(2)12-5/h3-4H,1-2H3,(H,14,15) |
InChI Key |
NRJWFKWRYWDUNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=C2Cl)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


